N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine
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Overview
Description
N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxylamine functional group attached to a phenyl ring substituted with chloro and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-chloro-5-nitrobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions often involve heating the mixture to facilitate the formation of the oxime.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s activity is influenced by the presence of chloro and nitro substituents, which can modulate its reactivity and binding affinity.
Comparison with Similar Compounds
- N-[(2-Chloro-5-nitrophenyl)methylidene]hydroxylamine
- N-[(2-Nitrophenyl)(phenyl)methylidene]hydroxylamine
- N-[(2-Chlorophenyl)(phenyl)methylidene]hydroxylamine
Comparison: N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine is unique due to the presence of both chloro and nitro groups on the phenyl ring This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent
Properties
CAS No. |
141883-38-7 |
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Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(15-17)9-4-2-1-3-5-9/h1-8,17H |
InChI Key |
CYSJZCAYNPVJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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